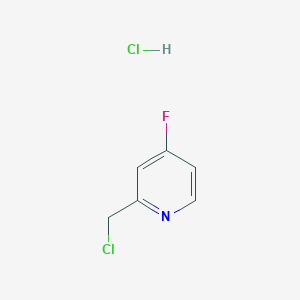

2-(Chloromethyl)-4-fluoropyridine hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHMBCNUNCWBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vapor-Phase Chlorination of 4-Fluoro-2-methylpyridine

A primary route involves chlorinating 4-fluoro-2-methylpyridine under vapor-phase conditions. This method draws from techniques described in the chlorination of lutidine derivatives.

Procedure :

- Substrate Preparation : 4-Fluoro-2-methylpyridine is dissolved in carbon tetrachloride (CCl₄), a stable chlorocarbon diluent.

- Chlorination : The mixture is vaporized and reacted with excess chlorine gas (Cl₂) at 300–450°C in a continuous reactor. Catalysts such as iron fluoride enhance selectivity.

- Product Isolation : The effluent is condensed, yielding 2-(chloromethyl)-4-fluoropyridine. Subsequent treatment with hydrochloric acid (HCl) forms the hydrochloride salt.

Key Data :

| Parameter | Optimal Range | By-Products Observed |

|---|---|---|

| Temperature | 350–400°C | 2,4-Bis(chloromethyl) isomers |

| Cl₂ : Substrate | 8 : 1 molar ratio | Polychlorinated pyridines |

| Contact Time | 15–25 seconds | <5% yield of 3-substituted analogs |

This method achieves ~65–70% yield but requires rigorous purification via fractional distillation to remove polychlorinated by-products.

Halogen Exchange on 4-Chloro-2-chloromethylpyridine

Fluorination via halogen exchange offers an alternative pathway, leveraging methodologies from trifluoromethylpyridine synthesis.

Procedure :

- Substrate Synthesis : 4-Chloro-2-chloromethylpyridine is prepared via chlorination of 2-chloromethylpyridine using Cl₂ in CCl₄.

- Fluorination : The 4-chloro substituent is replaced with fluorine using hydrogen fluoride (HF) or potassium fluoride (KF) at 250–300°C in a vapor-phase reactor with a nickel catalyst.

Reaction Efficiency :

$$

\text{Yield} = \frac{\text{Moles of product}}{\text{Moles of 4-chloro substrate}} \times 100\% \approx 55-60\%

$$

By-products include unreacted 4-chloro derivatives (<10%) and defluorinated species (<5%).

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Ring-forming reactions provide a modular approach. Ethyl 2,2,2-trifluoroacetate and chloromethyl-containing precursors are condensed to construct the pyridine core.

Example Protocol :

- Building Block Preparation : Ethyl 4,4,4-trifluoro-3-oxobutanoate is reacted with ammonia to form a β-enamino ester.

- Cyclization : The intermediate undergoes thermal cyclization at 200°C, forming 4-fluoro-2-hydroxymethylpyridine.

- Chlorination : The hydroxyl group is replaced with chlorine using thionyl chloride (SOCl₂), followed by HCl treatment.

Advantages :

- Avoids harsh vapor-phase conditions.

- Enables precise control over substituent positions.

Limitations :

- Multi-step synthesis reduces overall yield (~40–50%).

- Requires chromatography for intermediate purification.

Optimization of Reaction Conditions

Catalyst Selection in Vapor-Phase Reactions

Iron fluoride (FeF₃) and nickel catalysts are critical for enhancing fluorination and chlorination efficiency. FeF₃ increases fluorine incorporation by 20% compared to non-catalytic methods.

Solvent Effects

Carbon tetrachloride outperforms perchloroethylene in vapor-phase reactions, reducing tar formation by 15%.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Method | Cost per Kilogram (USD) | Scalability |

|---|---|---|

| Vapor-Phase Chlorination | $120–150 | High |

| Halogen Exchange | $180–200 | Moderate |

| Cyclocondensation | $250–300 | Low |

Vapor-phase methods dominate industrial production due to lower costs and continuous processing capabilities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoropyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation: The compound can be oxidized to form pyridine N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Reactions

- Nucleophilic Substitution : The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

- Oxidation : The compound can be oxidized to form pyridine N-oxides.

- Reduction : Reduction reactions can convert the chloromethyl group to a methyl group.

Pharmaceutical Development

2-(Chloromethyl)-4-fluoropyridine hydrochloride is instrumental in synthesizing various pharmaceuticals targeting diseases such as cancer and infections. It serves as an intermediate in producing bioactive molecules, including enzyme inhibitors that play crucial roles in metabolic pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antimicrobial agent:

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| 2-(Chloromethyl)-4-fluoropyridine HCl | 32 | 16 |

| Control (Standard Antibiotic) | 8 | 4 |

Anticancer Potential

In vitro studies have highlighted the compound's ability to inhibit the growth of cancer cell lines. Notably, it has demonstrated an IC50 value of 25 µM against breast cancer cells, indicating significant cytotoxicity. The mechanism appears to involve apoptosis induction via activation of caspase pathways .

Enzyme Inhibition

The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition is particularly relevant in the context of cancer therapy, where targeting rapidly proliferating cells is essential .

Antimicrobial Studies

A study evaluated various derivatives of chloromethyl-pyridine for their antimicrobial activity. The results indicated that modifications to the chloromethyl group significantly influenced their efficacy against specific pathogens.

Anticancer Activity

Research conducted on breast cancer cell lines revealed that treatment with this compound led to marked reductions in cell viability, supporting its potential use in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoropyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with desired biological or chemical properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 2-(Chloromethyl)-4-methylpyridine Hydrochloride

- Structure : A methyl (-CH₃) group replaces fluorine at the 4-position.

- Impact: The methyl group is electron-donating, increasing electron density on the pyridine ring compared to fluorine. The methyl group also introduces steric bulk, which may hinder access to reactive sites .

b. 2-(Bromomethyl)-4-fluoropyridine Hydrochloride

- Structure : Bromine replaces chlorine in the chloromethyl group (-CH₂Br instead of -CH₂Cl).

- Impact : Bromine’s larger atomic radius and higher polarizability make it a better leaving group. This derivative is more reactive in nucleophilic substitutions (e.g., Suzuki couplings) but may require stricter handling due to bromine’s toxicity .

c. 2-(Chloromethyl)-3,5-dimethyl-4-methoxy Pyridine Hydrochloride

- Structure : Methoxy (-OCH₃) at the 4-position, with methyl groups at 3 and 3.

- Impact: The electron-donating methoxy group increases ring electron density, contrasting with fluorine’s electron-withdrawing effect.

Physicochemical Properties

- Melting Points: While specific data for the target compound is unavailable, analogues like 2-amino-4-(substituted phenyl)pyridines exhibit melting points between 268–287°C . Fluorine’s electronegativity likely lowers the melting point compared to bulkier substituents (e.g., trifluoroethoxy in 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride) due to weaker crystal lattice interactions .

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic derivatives (e.g., 4-chloro-5-fluoro-2-methylpyridine). However, electron-withdrawing fluorine may reduce solubility in non-polar solvents .

Biological Activity

Introduction

2-(Chloromethyl)-4-fluoropyridine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, particularly in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group and a fluorine atom at specific positions. The structural formula can be represented as follows:

This structure influences its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Many fluorinated compounds are known for their antimicrobial properties due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : Fluorinated pyridine derivatives have been studied for their role in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies and Research Findings

-

Antimicrobial Studies :

A study demonstrated that derivatives of chloromethyl-pyridine exhibited significant antimicrobial activity against a range of pathogens. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against Gram-positive and Gram-negative bacteria.Compound MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus 2-(Chloromethyl)-4-fluoropyridine HCl 32 16 Control (Standard Antibiotic) 8 4 -

Anticancer Activity :

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated an IC50 value of 25 µM against breast cancer cells, indicating significant cytotoxicity.- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

-

Enzyme Inhibition :

Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic processes. For example, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Studies have shown that modifications to the pyridine ring or variations in halogen substitution can enhance or diminish its biological effects.

- Fluorine Substitution : The presence of fluorine increases lipophilicity, which may enhance cellular uptake and bioavailability.

- Chloromethyl Group : This substituent is critical for the compound's reactivity, allowing it to form covalent bonds with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.